2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of commercially available and cost-effective reagents, with careful control of reaction parameters to achieve high yields and purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce the fully reduced form of the compound .
Scientific Research Applications
2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyrazine: A closely related compound with similar biological activities.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazine: Another derivative with distinct properties and applications.
Uniqueness
2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other triazolopyrazines and contributes to its potential as a versatile scaffold in drug development .
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H14N4/c1-6(2)8-10-7-5-9-3-4-12(7)11-8/h6,9H,3-5H2,1-2H3 |
InChI Key |
DZSFSNOFNIVNRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2CCNCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.